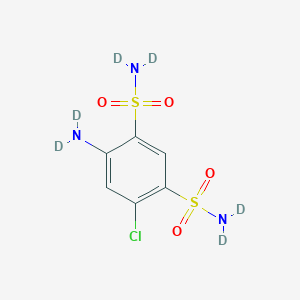

4-Amino-6-chloro-1,3-benzenedisulfonamide-d6

Description

Properties

Molecular Formula |

C6H8ClN3O4S2 |

|---|---|

Molecular Weight |

291.8 g/mol |

IUPAC Name |

4-chloro-1-N,1-N,3-N,3-N-tetradeuterio-6-(dideuterioamino)benzene-1,3-disulfonamide |

InChI |

InChI=1S/C6H8ClN3O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,8H2,(H2,9,11,12)(H2,10,13,14)/i/hD6 |

InChI Key |

IHJCXVZDYSXXFT-YIKVAAQNSA-N |

Isomeric SMILES |

[2H]N([2H])C1=CC(=C(C=C1S(=O)(=O)N([2H])[2H])S(=O)(=O)N([2H])[2H])Cl |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 typically involves the condensation of appropriately labeled aldehydes with 4-Amino-6-chloro-1,3-benzenedisulfonamide . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, with a focus on optimizing yield and purity through advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of deuterated thiazides and other complex molecules.

Medicine: Its potential therapeutic applications are explored in treating gastric infections and other related conditions.

Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 involves its interaction with specific molecular targets in Helicobacter pylori. It inhibits the activity of certain enzymes, disrupting the bacterial cell’s metabolic processes and leading to its death . The exact molecular pathways involved are still under investigation, but the compound’s effectiveness as an inhibitor is well-documented.

Biological Activity

4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 is a derivative of sulfonamide compounds, which are widely recognized for their biological activities, particularly as diuretics and carbonic anhydrase inhibitors. This article explores the biological activity of this compound, focusing on its mechanisms, applications in drug development, and relevant case studies.

- Molecular Formula : C₆H₈ClN₃O₄S₂

- Molecular Weight : 285.72 g/mol

- Purity : >98%

- Melting Point : 257-261 °C

This compound primarily acts as a carbonic anhydrase inhibitor . Carbonic anhydrases are enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. By inhibiting these enzymes, the compound affects bicarbonate reabsorption in the kidneys, leading to increased diuresis.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Diuretic Effect | Promotes urine production by inhibiting carbonic anhydrase activity. |

| Antimicrobial Properties | Exhibits activity against certain bacterial strains due to its sulfonamide structure. |

| Potential Toxicity | Can cause adverse effects including kidney damage and hypersensitivity reactions. |

Case Studies and Research Findings

- Diuretic Efficacy

- Toxicological Profile

- Antimicrobial Activity

Safety and Toxicity

The compound is associated with several safety concerns:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, biochemical, and functional differences between 4-amino-6-chloro-1,3-benzenedisulfonamide-d6 and related compounds:

Structural and Functional Insights

- 1,3-Benzenedisulfonamide Scaffold: The non-deuterated compound and its analogs (e.g., 4-amino-6-trifluoromethyl-benzene-1,3-disulfonamide) share a 1,3-benzenedisulfonamide core, which confers submicromolar inhibition (Ki < 500 nM) against TvaCA2, a β-carbonic anhydrase from Trichomonas vaginalis. However, these compounds are ineffective against the α-CA isoform TvaCA1, highlighting structural selectivity .

- Deuterated Analog : The -d6 variant is chemically inert in biological systems but critical for quantifying the parent compound in complex matrices due to its near-identical chromatographic behavior and distinct mass signature .

- Comparison with Benzothiadiazines : Hydrochlorothiazide and chlorothiazide contain a benzothiadiazine ring, which enhances their diuretic efficacy but reduces metabolic stability compared to the simpler disulfonamide structure .

Pharmacopeial and Analytical Relevance

- Impurity Limits: Regulatory guidelines cap 4-amino-6-chloro-1,3-benzenedisulfonamide at ≤1.0% in hydrochlorothiazide formulations. Chromatographic methods (e.g., USP) require a resolution (R) ≥2.0 between this compound and chlorothiazide .

- Degradation Pathways: Under hydrolytic or photolytic stress, hydrochlorothiazide degrades into 4-amino-6-chloro-1,3-benzenedisulfonamide, necessitating robust stability-indicating assays for quality control .

Selectivity in Carbonic Anhydrase Inhibition

While AAZ and EZA inhibit both TvaCA1 and TvaCA2, 1,3-benzenedisulfonamides selectively target TvaCA2, making them promising leads for anti-parasitic drug design .

Notes on Synonyms and Regulatory Status

- Synonyms: The compound is interchangeably referred to as Salamide, Chloraminophenamide, or NSC 93772 in literature and pharmacopeias .

- Deuterated Form: CAS 1184995-49-0 (this compound) is distinct from the non-deuterated form (CAS 121-30-2) and is exclusively used in research settings .

Q & A

Basic Research Questions

Q. What chromatographic methods are recommended for assessing the purity of 4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 in pharmaceutical research?

- Methodological Answer : High-performance liquid chromatography (HPLC) is the primary method. Dissolve 1 mg of the reference standard in the mobile phase (unspecified in evidence but typically a polar solvent mix) and dilute to 100 mL. Inject 20 µL of both the test and sample solutions. The peak area of the sample must not exceed that of the reference standard, with a maximum permissible deviation of 1.0% .

Q. How is this compound synthesized, and what are its key intermediates?

- Methodological Answer : Synthesis involves sulfonylation and amination steps. A related pathway (for non-deuterated analogs) uses 4-amino-6-chloro-1,3-benzenedisulfonyldichloride as an intermediate, as seen in the synthesis of Chlorothiazide. Deuterated forms (e.g., -d6) require isotopic substitution during synthesis, often via deuterated reagents or solvents .

Q. What analytical techniques differentiate the deuterated (-d6) form from the non-deuterated compound?

- Methodological Answer : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical. MS detects the mass shift due to deuterium (6 Da increase). NMR shows distinct splitting patterns in proton-deficient regions. Deuterated standards (e.g., 3,3-Dichlorobenzidine-d6) are used for calibration .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound using factorial design?

- Methodological Answer : Apply factorial design to test variables like temperature, catalyst concentration, and deuterium source purity. For example, a 2³ factorial experiment evaluates main and interaction effects. Data from such designs improve yield and reduce side reactions, as demonstrated in combustion engineering studies .

Q. What computational strategies enhance the design of deuterated sulfonamide derivatives for metabolic studies?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and isotopic effects. Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics and optimize deuterium incorporation. This reduces trial-and-error experimentation .

Q. How should researchers address discrepancies in stability data for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and compare degradation profiles using orthogonal methods: HPLC for purity, thermogravimetric analysis (TGA) for thermal stability, and Karl Fischer titration for moisture content. Cross-validate results against pharmacopeial standards .

Q. What are the challenges in using deuterated analogs as internal standards in quantitative analysis?

- Methodological Answer : Ensure isotopic purity (>99% deuterium) to avoid interference from non-deuterated impurities. Use isotope dilution mass spectrometry (ID-MS) with a deuterated internal standard (e.g., 3,3-Dichlorobenzidine-d6) to correct for matrix effects and ionization variability .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.